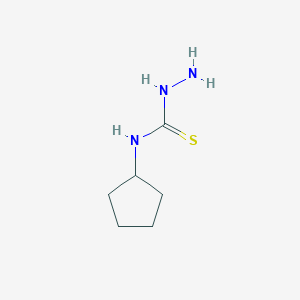

3-Amino-1-cyclopentylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-cyclopentylthiourea: is an organosulfur compound with the molecular formula C6H13N3S . It is a derivative of thiourea, where the amino group is attached to the first carbon of the cyclopentyl ring.

Applications De Recherche Scientifique

3-Amino-1-cyclopentylthiourea has several scientific research applications, including:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopentylthiourea typically involves the reaction of cyclopentylamine with thiocarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-1-cyclopentylthiourea undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere such as nitrogen or argon.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Substituted thiourea derivatives.

Mécanisme D'action

The mechanism of action of 3-Amino-1-cyclopentylthiourea involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects .

Comparaison Avec Des Composés Similaires

- 1-Cyclopentyl-3-phenylthiourea

- 1-Cyclopentyl-3-methylthiourea

- 1-Cyclopentyl-3-ethylthiourea

Comparison: 3-Amino-1-cyclopentylthiourea is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group enhances its ability to form hydrogen bonds, making it more effective in certain biological applications .

Activité Biologique

3-Amino-1-cyclopentylthiourea (CPTU) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article delves into the biological activity of CPTU, exploring its mechanisms of action, effects on various biological pathways, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

CPTU's biological activity is primarily attributed to its interactions with key cellular pathways involved in inflammation, metabolism, and cancer cell proliferation. The compound has been studied for its effects on:

- Inflammation Modulation : CPTU has shown potential in modulating inflammatory responses through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator of inflammation.

- Anticancer Properties : Research indicates that CPTU may induce apoptosis in cancer cells by disrupting metabolic pathways and enhancing oxidative stress.

- NF-κB Inhibition : CPTU inhibits the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial for mitigating chronic inflammation associated with various diseases, including cancer .

- Metabolic Regulation : The compound affects glucose and lipid metabolism by altering the expression of glucose transporter type 4 (GLUT4) and peroxisome proliferator-activated receptor gamma (PPARγ). This modulation can lead to improved insulin sensitivity and reduced lipogenesis .

- Induction of Apoptosis : CPTU has been observed to induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This effect is particularly pronounced in KRAS-mutated pancreatic cancer cells .

Case Studies

Recent studies have highlighted the efficacy of CPTU in various experimental models:

- In vitro Studies : In a study evaluating the anticancer effects of CPTU, it was found that treatment led to significant reductions in cell viability across multiple cancer cell lines, including pancreatic and breast cancers. The IC50 values demonstrated potent activity at low micromolar concentrations .

- In vivo Models : Animal studies have shown that CPTU administration resulted in reduced tumor growth in xenograft models, indicating its potential as an effective therapeutic agent against aggressive tumors .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-amino-3-cyclopentylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c7-9-6(10)8-5-3-1-2-4-5/h5H,1-4,7H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVWXYUYZJUUCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.